molecular formula C12H15FN2O B2404525 1-(4-Fluorobenzoyl)-3-methylpiperazine CAS No. 178624-89-0

1-(4-Fluorobenzoyl)-3-methylpiperazine

Cat. No.: B2404525
CAS No.: 178624-89-0
M. Wt: 222.263
InChI Key: GFYPGLIUERDLAW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzoyl group attached to the piperazine ring, which imparts unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-3-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the fluorobenzoyl group to a hydroxyl group.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. The fluorobenzoyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Fluorobenzoyl)piperazine: Similar in structure but lacks the methyl group on the piperazine ring.

    1-(4-Chlorobenzoyl)-3-methylpiperazine: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(4-Methylbenzoyl)-3-methylpiperazine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 1-(4-Fluorobenzoyl)-3-methylpiperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYPGLIUERDLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 25.0g (0.158 mol) of p-fluorobenzoyl chloride drop-wise to a 0° C. solution of 15.0 g (0.150 mol) of N-methylpiperazine and 20.0 g (0.189 mol) of sodium carbonate in 100 mL of water. Stir the resultant solution at 0° C. for about 30 minutes, then at room temperature for about 2 hr. Extract the resultant solution with methylene chloride (2×100 mL). Dry the combined extracts with Na2SO4 and evaporate the solvent to give the title compound.
Quantity
25 g
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reactant
Reaction Step One
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15 g
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reactant
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20 g
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reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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